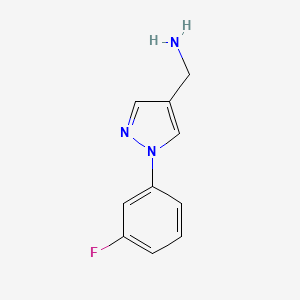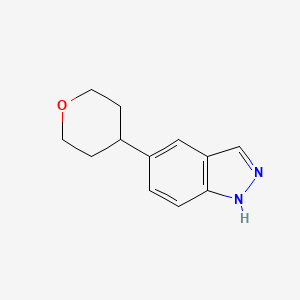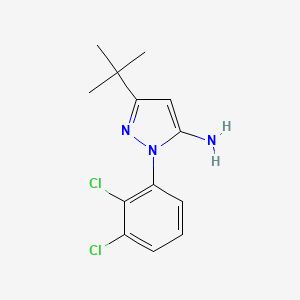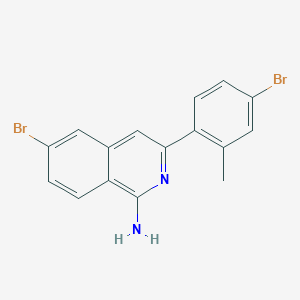
6-(Tetrahydro-thiopyran-4-YL)-1H-indole
Descripción general
Descripción
6-(Tetrahydro-thiopyran-4-YL)-1H-indole is a heterocyclic organic compound that features a thiopyran ring fused to an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetrahydro-thiopyran-4-YL)-1H-indole typically involves the following steps:
Formation of Tetrahydro-thiopyran-4-ol: This can be achieved by reducing tetrahydrothiopyran-4-one using suitable reducing agents such as lithium aluminium hydride (LiAlH4).
Indole Synthesis: The indole ring can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The tetrahydro-thiopyran-4-ol is then coupled with the indole ring using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Tetrahydro-thiopyran-4-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydrothiopyran derivatives.
Substitution: The indole nitrogen can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiopyran ring.
Tetrahydrothiopyran Derivatives: Resulting from the reduction of the compound.
Substituted Indoles: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
6-(Tetrahydro-thiopyran-4-YL)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of thiopyran derivatives with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 6-(Tetrahydro-thiopyran-4-YL)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The thiopyran ring can interact with enzymes and receptors, modulating their activity. The indole moiety can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
6-(Tetrahydro-thiopyran-4-YL)-1H-indole is unique due to its combination of the thiopyran and indole rings. Similar compounds include:
6-(Tetrahydro-thiopyran-4-yl)-1H-indazole: This compound features an indazole ring instead of an indole ring, resulting in different chemical properties and biological activities.
6-(Tetrahydro-pyran-4-yl)-1H-indole: This compound has a pyran ring instead of a thiopyran ring, leading to variations in reactivity and applications.
Propiedades
IUPAC Name |
6-(thian-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-3,6,9-10,14H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILXVYSCHAVKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696239 | |
| Record name | 6-(Thian-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-12-1 | |
| Record name | 6-(Tetrahydro-2H-thiopyran-4-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Thian-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







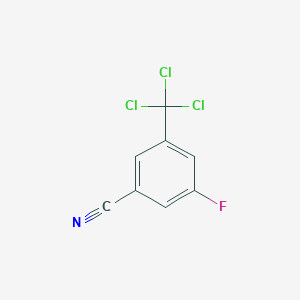
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine](/img/structure/B1503924.png)
![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)
